Exatecan-amide-cyclopropanol
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Overview
Description
Exatecan-amide-cyclopropanol is a potent anticancer agent known for its ability to inhibit the proliferation of cancer cells. It is particularly effective against SK-BR-3 and U87 cells, with IC50 values of 0.12 and 0.23 nM, respectively . This compound is a derivative of camptothecin, a well-known topoisomerase I inhibitor, and has been developed to enhance the therapeutic profile of camptothecin analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan-amide-cyclopropanol involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of ultrasonic and warming techniques to achieve the desired solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C in sealed containers to prevent moisture absorption and degradation .
Chemical Reactions Analysis
Types of Reactions
Exatecan-amide-cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amide and cyclopropanol moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .
Scientific Research Applications
Exatecan-amide-cyclopropanol has a wide range of scientific research applications, including:
Mechanism of Action
Exatecan-amide-cyclopropanol exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. By binding to the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Topotecan: Another camptothecin derivative with similar topoisomerase I inhibitory activity.
Irinotecan: A widely used camptothecin analog in cancer therapy.
SN-38: The active metabolite of Irinotecan with potent anticancer activity.
Uniqueness
Exatecan-amide-cyclopropanol is unique due to its enhanced potency and reduced sensitivity to multidrug resistance mechanisms compared to other camptothecin derivatives. Its ability to form stable conjugates with antibodies for targeted drug delivery further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C28H26FN3O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-1-hydroxycyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H26FN3O6/c1-3-28(37)16-8-20-23-14(10-32(20)24(33)15(16)11-38-26(28)35)22-18(31-25(34)27(36)6-7-27)5-4-13-12(2)17(29)9-19(30-23)21(13)22/h8-9,18,36-37H,3-7,10-11H2,1-2H3,(H,31,34)/t18-,28-/m0/s1 |
InChI Key |
YBPWXIPEPLZSMS-JMQGSBJISA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)O)O |
Origin of Product |
United States |
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